molecular formula C8H11NO2 B12964085 Tetrahydroindolizine-5,7(1H,6H)-dione

Tetrahydroindolizine-5,7(1H,6H)-dione

Cat. No.: B12964085
M. Wt: 153.18 g/mol
InChI Key: PATADAOYICMUQI-UHFFFAOYSA-N
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Description

Tetrahydroindolizine-5,7(1H,6H)-dione is a bicyclic organic compound featuring a fused indolizine core with two ketone groups at positions 5 and 5. Its structure includes a partially saturated six-membered ring fused to a five-membered nitrogen-containing ring.

Key characteristics inferred from analogs include:

  • Hydrogen bonding: Intramolecular hydrogen bonds between hydroxyl and carbonyl groups facilitate ESIPT.
  • Fluorescence: Emission in the visible range (500–600 nm) with moderate quantum yields.
  • Solvent sensitivity: Photophysical properties are highly dependent on solvent polarity and hydrogen-bonding capacity .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,3,8,8a-tetrahydro-1H-indolizine-5,7-dione

InChI

InChI=1S/C8H11NO2/c10-7-4-6-2-1-3-9(6)8(11)5-7/h6H,1-5H2

InChI Key

PATADAOYICMUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(=O)N2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares Tetrahydroindolizine-5,7(1H,6H)-dione with two closely related compounds:

Property This compound 2-(2-Hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione 10-Hydroxybenzo[h]quinoline
Molecular Formula C₁₀H₁₀N₂O₂ C₁₆H₁₁N₃O₂ C₁₃H₉NO
Hydrogen Bonding O─H···O=C (intramolecular) O─H···N (intramolecular) O─H···N (intramolecular)
ESIPT Energy Barrier Not reported ~4.5 kcal/mol (calculated via DFT) ~3.2 kcal/mol (TD-DFT)
Fluorescence Quantum Yield Theoretical predictions only 0.42 (in methanol) 0.18 (in cyclohexane)
Emission Wavelength ~530 nm (predicted) 535 nm 480 nm

Key Research Findings

Photophysical Behavior
  • Tetrahydroindolizine-dione : Computational models suggest a low ESIPT energy barrier (<5 kcal/mol) due to optimal alignment of hydroxyl and carbonyl groups, enabling ultrafast proton transfer. Emission is predicted in the green region (~530 nm) .
  • Imidazo-isoindole-dione: Exhibits strong ESIPT-driven fluorescence with a quantum yield of 0.42 in methanol. Substituents like methyl groups enhance rigidity, reducing non-radiative decay .
  • 10-Hydroxybenzo[h]quinoline: Lower quantum yield (0.18) due to competitive non-ESIPT pathways. Emission is blue-shifted compared to dione-containing analogs .
Solvent Effects
  • Polar aprotic solvents (e.g., DMSO) stabilize the keto tautomer in dione derivatives, enhancing fluorescence intensity. Protic solvents (e.g., water) disrupt intramolecular hydrogen bonds, quenching emission .

Critical Analysis of Divergences

  • ESIPT Efficiency: Dione-containing compounds (e.g., imidazo-isoindole-dione) show higher quantum yields than hydroxyquinoline derivatives due to stronger hydrogen bonds and reduced torsional flexibility .
  • Synthetic Accessibility : Imidazo-isoindole-dione derivatives require multi-step synthesis, whereas Tetrahydroindolizine-dione could be synthesized via simpler cyclization routes.

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